molecular formula C21H23N3O4 B2806764 ethyl 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate CAS No. 923096-23-5

ethyl 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate

Cat. No.: B2806764
CAS No.: 923096-23-5
M. Wt: 381.432
InChI Key: WVKLNSFNJFIEBH-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a ureido group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Ureido Group: The indole derivative is then reacted with an isocyanate to introduce the ureido group. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and ureido functional groups, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or amines in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ester or ureido groups.

Scientific Research Applications

Ethyl 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but may include signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Ethyl 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate can be compared with other indole derivatives and ureido compounds:

    Similar Compounds: Examples include ethyl 4-(3-(1-(2-hydroxyethyl)-1H-indol-3-yl)ureido)benzoate and ethyl 4-(3-(1-(2-ethoxyethyl)-1H-indol-3-yl)ureido)benzoate.

    Uniqueness: The presence of the 2-methoxyethyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 4-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-3-28-20(25)15-8-10-16(11-9-15)22-21(26)23-18-14-24(12-13-27-2)19-7-5-4-6-17(18)19/h4-11,14H,3,12-13H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKLNSFNJFIEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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